Benzyl Bromide vs. Benzyl Chloride: Comparative Nucleophilic Substitution Reactivity Ranking
In a comparative study evaluating chemical reactivity with 4-(p-nitrobenzyl)-pyridine (NBP), benzyl bromide was found to be the most reactive compound among a series of benzyl halide derivatives [1]. The reactivity order was quantitatively established as benzyl bromide > p-methylbenzyl chloride > benzyl chloride > p-nitrobenzyl chloride.
| Evidence Dimension | Relative reactivity with 4-(p-nitrobenzyl)-pyridine (NBP) alkylation assay |
|---|---|
| Target Compound Data | Benzyl bromide: Highest reactivity in the series (ranked 1 of 4 compounds) |
| Comparator Or Baseline | Benzyl chloride: Ranked 3 of 4; p-methylbenzyl chloride: Ranked 2 of 4; p-nitrobenzyl chloride: Ranked 4 of 4 |
| Quantified Difference | Benzyl bromide > p-methylbenzyl chloride > benzyl chloride > p-nitrobenzyl chloride (statistically significant order) |
| Conditions | Reaction with 4-(p-nitrobenzyl)-pyridine (NBP) under standardized alkylation assay conditions |
Why This Matters
For synthetic chemists selecting a benzylation reagent, this ranking provides direct evidence that benzyl bromide offers superior reactivity when reaction rate or mild condition requirements are critical selection criteria.
- [1] Hemminki, K., et al. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 1983. View Source
